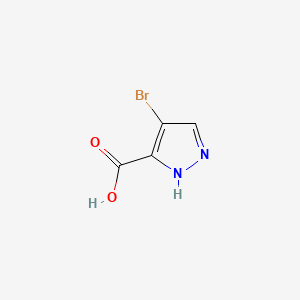

4-bromo-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISOBCMNUJQOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929800 | |

| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13745-17-0 | |

| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-1H-pyrazole-3-carboxylic Acid: A Technical Guide to Scaffold Utility

Topic: 4-Bromo-1H-pyrazole-3-carboxylic Acid: Chemical Properties & Synthetic Utility Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide[1][2]

Introduction: The "Privileged" Scaffold

In the landscape of medicinal chemistry, this compound (CAS: 13745-17-0) represents a high-value "privileged structure."[1][2][3] Its utility stems from its orthogonal reactivity profile: it offers three distinct vectors for diversification—the acidic carboxyl group at C3, the electrophilic bromide at C4, and the nucleophilic nitrogen at N1.

This guide moves beyond basic datasheet parameters to analyze the mechanistic behaviors, synthetic challenges, and strategic applications of this scaffold in kinase inhibitor design and fragment-based drug discovery (FBDD).

Physicochemical Profile & Analysis

Understanding the ionization state and tautomeric behavior of this molecule is critical for predicting solubility and reactivity.[2]

Core Data Table[1][4]

| Property | Value / Description | Technical Insight |

| Molecular Formula | C₄H₃BrN₂O₂ | MW: 190.98 g/mol |

| Appearance | White to off-white solid | High crystallinity often requires polar solvents for dissolution.[1][2] |

| Melting Point | ~240 °C (decomposes) | High lattice energy due to intermolecular H-bonding (COOH dimer + Pyrazole NH).[1][2] |

| pKa (Predicted) | Acid: ~2.63 | The electron-withdrawing Br at C4 increases acidity relative to the non-halogenated parent.[1][2] |

| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in non-polar solvents (DCM, Hexanes) and water at neutral pH. |

| Tautomerism | 1H vs. 2H equilibrium | In solution, rapid proton transfer occurs.[2] N-alkylation freezes this equilibrium (see Section 4).[1][2] |

Structural Causality

The presence of the bromine atom at C4 exerts a -I (inductive withdrawing) effect.[1][2] This lowers the pKa of the C3-carboxylic acid compared to unsubstituted pyrazole-3-carboxylic acid, making it a stronger acid.[1][2] Furthermore, the electron-withdrawing nature of the scaffold increases the acidity of the N-H proton, facilitating deprotonation by weak bases (e.g., K₂CO₃) during alkylation reactions.

Synthetic Accessibility

The most robust route to this compound is the direct electrophilic aromatic substitution (bromination) of the parent pyrazole-3-carboxylic acid.[1][2]

Optimized Protocol (Self-Validating)

Reference Grounding: This protocol is based on standard electrophilic halogenation principles validated in heterocyclic chemistry contexts [1].

Reagents: Pyrazole-3-carboxylic acid (1.0 equiv), Bromine (Br₂, 1.1 equiv), Acetic Acid (AcOH).[2]

-

Dissolution: Dissolve pyrazole-3-carboxylic acid in glacial acetic acid (AcOH). Why: AcOH serves as both solvent and catalyst, polarizing the Br-Br bond.

-

Addition: Add Br₂ dropwise at room temperature. Observation: The red color of bromine should dissipate as it is consumed.

-

Reaction: Stir for 18 hours. The electron-rich C4 position is the exclusive site of attack; C3 and C5 are blocked or sterically/electronically unfavorable.[1][2]

-

Workup: Dilute with water. The product typically precipitates due to the hydrophobic effect of the bromine atom. Filter, wash with water, and dry.[2]

-

Validation: Yields are typically >85%.[1][2] Purity can be assessed by ¹H NMR (DMSO-d₆), showing the disappearance of the C4 proton signal.

Reactivity & Functionalization Logic

The true power of this molecule lies in its orthogonal functionalization .[2] You can selectively modify one position without affecting the others if the correct order of operations is followed.[2]

A. The "Order of Operations" Flowchart

The following diagram illustrates the strategic decision-making process for modifying this scaffold.

Figure 1: Strategic synthetic pathways. Path A fixes the tautomer first, while Path B protects the acid to prevent catalyst poisoning during cross-coupling.

B. C4-Functionalization: Suzuki-Miyaura Coupling

The C4-bromide is an excellent handle for Palladium-catalyzed cross-couplings.[1][2]

-

Challenge: Unprotected NH azoles can poison Pd catalysts or undergo competitive N-arylation (Buchwald-type).[1][2]

-

Solution: Protection (N-alkylation or THP/SEM groups) is recommended before Suzuki coupling.[1][2]

-

Catalyst Choice: Electron-rich, bulky ligands like XPhos or SPhos (e.g., XPhos Pd G2) are superior for heteroaryl bromides, facilitating the oxidative addition step which can be sluggish on electron-deficient pyrazoles [2][3].

C. N-Alkylation: The Regioselectivity Problem

When alkylating this compound (or its esters), two isomers are possible:

Mechanism & Prediction: Steric hindrance usually dictates the outcome.[1][2] The carboxylate/ester group at C3 creates steric bulk.[1][2] Therefore, alkylation preferentially occurs at the distal N1 position to minimize steric clash, often in ratios >90:10 [4].

-

Protocol Tip: Use mild bases (Cs₂CO₃) in DMF to favor thermodynamic control, enhancing N1 selectivity.[2]

Applications in Drug Discovery[3][5][6][7][8]

Kinase Inhibition

The pyrazole-3-carboxylic acid motif mimics the adenine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinases.[1]

-

H-Bond Donor: The Pyrazole NH (if left unsubstituted).[1][2]

-

Gatekeeper Interaction: The C4-substituent (introduced via the bromine handle) projects into the hydrophobic pocket, often determining selectivity against gatekeeper residues (e.g., T790M in EGFR).

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~191 Da, this molecule is an ideal "fragment."[2] It has high ligand efficiency (LE) potential.[1][2] Researchers screen libraries of 4-substituted pyrazoles to find weak binders, then "grow" the molecule via the carboxylic acid (amide coupling) to pick up additional interactions.

Handling & Safety (E-E-A-T)

-

Hazard Identification: Classified as an Irritant (Skin/Eye/Respiratory).[1][2]

-

H-Statements: H315, H319, H335.

-

Practical Lab Advice:

-

Corrosion Risk: While not a strong mineral acid, the combination of moisture and the carboxylic acid can corrode metal spatulas over time. Use glass or plastic.[1][2]

-

Dust: The solid is often fine and electrostatic.[2] Weigh in a fume hood to avoid inhalation.[1][2]

-

Storage: Store at room temperature, sealed. It is chemically stable but should be kept away from strong oxidizing agents.[1][2]

-

References

-

ResearchGate. (2025).[1][2] Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction. Retrieved from [Link]

-

PubMed Central. (2021).[1][2] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

-

Beilstein Journals. (2020). Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous regioselectivity principles). Retrieved from [Link][2]

-

PubChem. (2025).[1][2][4] this compound Compound Summary. Retrieved from [Link][2]

Sources

4-bromo-1H-pyrazole-3-carboxylic acid CAS number 13745-17-0

An In-depth Technical Guide to 4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

Strategic Importance in Synthesis

This compound is not merely an intermediate; it is a strategically designed scaffold. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, famously present in blockbuster drugs like the anti-inflammatory agent Celebrex.[1] This core structure offers a stable, aromatic, and geometrically defined framework for building pharmacologically active molecules.

The true synthetic value of this compound lies in its bifunctional nature:

-

The Carboxylic Acid (C3-position): This group serves as a primary handle for derivatization. It readily participates in amide bond formation, esterification, and other nucleophilic acyl substitution reactions, allowing for the covalent attachment of diverse molecular fragments to explore structure-activity relationships (SAR).[1]

-

The Bromo Group (C4-position): The electron-withdrawing bromine atom not only influences the electronic properties of the pyrazole ring but also provides a crucial reactive site for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2] This allows for the introduction of aryl, alkyl, or alkynyl groups, dramatically expanding the accessible chemical space from a single starting material.

This dual functionality makes it a highly versatile starting point for constructing complex molecular architectures.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its effective use in the laboratory. All experimental work, from reaction setup to purification and characterization, relies on this data.

| Property | Value | Source |

| CAS Number | 13745-17-0 | [3][4][5] |

| Molecular Formula | C₄H₃BrN₂O₂ | [3][6][7] |

| Molecular Weight | 190.98 g/mol | [3][5] |

| Appearance | White to off-white or light yellow solid/powder | [3][8][9] |

| Melting Point | 240 °C (with decomposition) | [8][9] |

| Boiling Point (Predicted) | 440.6 ± 30.0 °C | [8][9] |

| Density (Predicted) | 2.129 ± 0.06 g/cm³ | [8][9] |

| pKa (Predicted) | 2.63 ± 0.10 | [8][9] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.92 (s, 1H) | [8][9] |

Synthesis Protocol: Electrophilic Bromination

The most direct and common synthesis of this compound is via the electrophilic bromination of the pyrazole ring, which is an electron-rich heterocycle. Acetic acid serves as an ideal solvent, as it is polar enough to dissolve the starting material and is stable to the oxidizing conditions of bromine.

Workflow: Synthesis of this compound

Caption: A step-by-step workflow for the synthesis and purification.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures and is designed for self-validation through clear, observable steps.[8][9]

-

Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar. Add pyrazole-3-carboxylic acid (1.0 eq, e.g., 500 mg, 4.5 mmol) to the flask.

-

Dissolution: Add glacial acetic acid (e.g., 20 mL) to the flask and stir until the solid is fully dissolved.

-

Bromination: Slowly, and with continuous stirring, add bromine (1.1 eq, e.g., 800 mg, 5.0 mmol) to the solution. Causality Note: Slow addition is critical to control the exothermic nature of the reaction and prevent runaway side reactions.

-

Reaction: Stir the reaction mixture at ambient room temperature for 18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, carefully dilute the reaction mixture by pouring it into a beaker containing a significant volume of water (e.g., 100 mL). This precipitates the product and dilutes the acetic acid.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether (e.g., 3 x 30 mL). The product is more soluble in the organic phase.

-

Workup - Washing: Combine the organic layers and wash them with water (e.g., 50 mL) to remove any residual acetic acid or inorganic salts.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by concentration under reduced pressure using a rotary evaporator.

-

Purification & Characterization: The resulting solid is typically of high purity (a yield of ~87% has been reported).[8][9] Confirm the structure and purity using analytical methods such as NMR and HPLC.[3] The product should appear as a light yellow or white solid.[8][9]

Core Applications & Mechanistic Insight

The utility of this compound is demonstrated by its widespread use as a key intermediate in synthesizing high-value molecules.

Key Application Areas

Caption: Major application pathways stemming from the core molecule.

-

Pharmaceutical Development: This compound is a cornerstone in the synthesis of new therapeutic agents.[10] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1] For instance, derivatives of related brominated pyrazoles are key intermediates for synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, a major target in oncology.[11]

-

Agrochemical Research: In parallel to medicine, this intermediate is crucial for developing modern crop protection agents.[3][10] The pyrazole scaffold is found in numerous commercial fungicides and herbicides, and this specific building block allows for the systematic modification needed to optimize efficacy and selectivity for agricultural targets.[10]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound must be handled with appropriate precautions based on its known hazards.

GHS Hazard Profile

| Hazard Statement | Description | GHS Class | Source |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | [6] |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | [6] |

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) | [6] |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | [6] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Ensure eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[12][15]

-

Hand Protection: Use chemically impermeable gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves properly.[13][15]

-

Skin/Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[12][15]

-

Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved particulate respirator (e.g., N95).[13]

-

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12][15] Keep away from incompatible materials such as strong oxidizing agents.[14] Recommended storage is at room temperature, away from light.[3]

-

Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[13][14]

Conclusion

This compound (CAS 13745-17-0) is a high-value, versatile building block whose strategic importance is rooted in the combination of a biologically relevant pyrazole core and two distinct, orthogonal reactive sites. Its well-defined synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and agrochemical scientists aiming to develop novel, high-impact molecules. A disciplined approach to its handling, grounded in a thorough understanding of its properties and hazards, is essential for its safe and effective application in research and development.

References

-

This compound cas 13745-17-0 . Caming Pharmaceutical Ltd. [Link]

-

This compound | C4H3BrN2O2 | CID 1242246 . PubChem. [Link]

-

MSDS of this compound . Capot Chemical. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . SciELO México. [Link]

- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

CAS No : 13745-17-0 | Product Name : this compound . Pharmaffiliates. [Link]

- Preparation method and application of bromopyrazole compound intermediate.

- 4 - SAFETY D

- SAFETY D

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester . NIST WebBook. [Link]

Sources

- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. caming.com [caming.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | [frontierspecialtychemicals.com]

- 8. This compound | 13745-17-0 [chemicalbook.com]

- 9. This compound CAS#: 13745-17-0 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. capotchem.com [capotchem.com]

- 14. fishersci.com [fishersci.com]

- 15. acrospharma.co.kr [acrospharma.co.kr]

Technical Monograph: Physicochemical Profiling of 4-Bromo-1H-pyrazole-3-carboxylic Acid

This guide provides an in-depth technical analysis of 4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0), a critical scaffold in the synthesis of pyrazole-based kinase inhibitors and agrochemicals.[1][2]

HExecutive Summary

This compound is a bifunctional heterocyclic building block characterized by a high melting point (>240°C) and significant acidity (pKa ~2.6).[1][2][4] Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid (amide coupling/esterification), the bromine handle (Suzuki/Buchwald couplings), and the pyrazole nitrogen (alkylation/arylation).[1][2] This guide details its physical properties, solid-state behavior, and handling protocols required for reproducible experimental outcomes.[1][2]

Chemical Identity & Structural Dynamics

Nomenclature and Tautomerism

Researchers must recognize that in unsubstituted pyrazoles, the 3- and 5-positions are tautomerically equivalent due to rapid proton migration on the ring nitrogens.[1][2] Consequently, This compound is often chemically indistinguishable from 4-bromo-1H-pyrazole-5-carboxylic acid in solution.[1][2]

-

SMILES: OC(=O)c1[nH]ncc1Br

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton migration that renders the 3- and 5-isomers equivalent in solution but potentially distinct in the solid state.

Figure 1: Annular tautomerism of the pyrazole ring.[1][2] In solution, these forms exist in rapid equilibrium.

Physicochemical Properties

The introduction of the bromine atom at the 4-position significantly alters the electronics of the pyrazole ring, enhancing the acidity of the carboxylic acid compared to the non-brominated analog.[1][2]

Quantitative Data Summary

| Property | Value | Context/Notes |

| Molecular Weight | 190.98 g/mol | Monoisotopic Mass: 189.94 Da |

| Physical State | Solid (Crystalline powder) | Typically white to off-white/pale yellow |

| Melting Point | 240 °C (Decomposes) | High lattice energy due to intermolecular H-bonding |

| Boiling Point | ~440 °C (Predicted) | Theoretical only; decomposes prior to boiling |

| Acidity (pKa) | 2.63 ± 0.10 (COOH) | Critical: More acidic than benzoic acid (4.[1][2][3][4][6][7][8]2) due to electron-withdrawing Br and pyrazole ring.[1][2] |

| Lipophilicity (LogP) | 0.80 (Predicted) | Low lipophilicity; soluble in polar aprotic solvents |

| Density | ~2.13 g/cm³ | High density characteristic of poly-halogenated heterocycles |

Solubility Profile

Understanding solubility is vital for purification and assay development.[1][2]

Experimental Protocols & Handling

Purification via Acid-Base Extraction

Due to its amphoteric nature (acidic COOH, weakly basic/acidic Pyrazole NH), this compound can be purified efficiently without chromatography using its pKa properties.[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude solid in 1M NaOH (aq). The solution should turn clear as the salt forms.[1][2]

-

Filtration: Filter off any insoluble non-acidic impurities (e.g., bromination byproducts).[1][2]

-

Precipitation: Slowly add 1M HCl to the filtrate while stirring.

-

Endpoint: Monitor pH. The product will precipitate heavily as the pH drops below 2.0 (below its pKa).[1][2]

-

Isolation: Filter the white precipitate, wash with cold water (to remove inorganic salts), and dry under vacuum at 50°C.

Analytical Identification (NMR Signature)

-

¹H NMR (DMSO-d₆, 400 MHz):

Logic of Stability & Degradation

Thermal Stability

The compound is stable at room temperature but decomposes near its melting point (240°C).[1][2]

-

Mechanism: Decarboxylation is the primary thermal degradation pathway, yielding 4-bromo-1H-pyrazole.[1][2]

-

Storage: Store in a cool, dry place. While not highly hygroscopic, keeping it desiccated prevents clumping.[1][2]

Reactivity Matrix

The bromine at C4 is a "soft" electrophile handle, while the COOH is a "hard" electrophile.[1][2]

-

Incompatibility: Reaction with thionyl chloride (SOCl₂) to form the acid chloride requires catalytic DMF and careful temperature control to avoid side reactions at the pyrazole nitrogen.[1][2]

Biological & Safety Context

GHS Hazard Classification

-

Handling: Use a fume hood to avoid inhaling dust.[1][2] Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1][2]

Drug Discovery Relevance

This scaffold is a bioisostere for benzoic acid derivatives but offers unique vectors for drug design.[1][2] The bromine allows for the modular attachment of aryl groups via Suzuki coupling, enabling the rapid generation of libraries for kinase inhibition (e.g., JAK or Aurora kinase inhibitors).[1][2]

References

-

ChemicalBook. this compound Product Properties and Synthesis. Available at: [1][2]

-

PubChem. Compound Summary: this compound (CID 1242246).[1][2] National Library of Medicine.[1][2] Available at: [1][2]

-

BLD Pharm. Safety Data Sheet and Physical Properties for CAS 13745-17-0.[1][2] Available at: [1][2]

-

Sigma-Aldrich. 4-Bromopyrazole Derivatives and Analogues.[1][2][7] (General reference for pyrazole properties). Available at: [1][2]

Sources

- 1. This compound | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13745-17-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 13745-17-0 [chemicalbook.com]

- 5. This compound | 13745-17-0 [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

4-bromo-1H-pyrazole-3-carboxylic acid molecular structure

Executive Summary

4-Bromo-1H-pyrazole-3-carboxylic acid (CAS 13745-17-0) represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its utility stems from its trifunctional nature: an acidic moiety for solubility/target engagement, a secondary amine for core substitution, and a bromine "handle" for transition-metal-catalyzed cross-couplings.[1][2][3][4] This guide provides a comprehensive structural analysis, validated synthetic protocols, and strategic insights into its application in drug discovery, specifically for kinase inhibitor development.[1][2][3][4]

Part 1: Molecular Architecture & Physicochemical Profile[1][2][4]

The molecule exists in a dynamic tautomeric equilibrium, a critical factor when designing binding interactions or planning regioselective alkylations.[1][2][3][4][5]

Structural Dynamics & Tautomerism

Unlike simple pyrazoles, the presence of the carboxylic acid at position 3 (or 5) heavily influences the tautomeric preference via intramolecular hydrogen bonding.[4][5] While the IUPAC name designates the 3-carboxylic acid form, in solution, the proton shuttles between N1 and N2.[1][2][4]

-

Tautomer A (1H-pyrazole-3-carboxylic acid): The "classic" form.[1][2][3] The NH is adjacent to the CH, and the carboxyl is at position 3.[1][2][3][4]

-

Tautomer B (1H-pyrazole-5-carboxylic acid): The NH is adjacent to the carboxyl group.[1][2][3] This form is often stabilized by an intramolecular H-bond between the pyrazole NH and the carbonyl oxygen.[1][2][3][5]

Critical Insight: In the solid state, 4-bromo-1H-pyrazoles often crystallize as hydrogen-bonded dimers or catemers.[1][2][3] The high melting point (~240°C dec) indicates a robust lattice energy driven by these intermolecular forces.[1][2][3][5]

Physicochemical Data Table

| Property | Value | Notes |

| CAS Number | 13745-17-0 | |

| Molecular Formula | C₄H₃BrN₂O₂ | |

| Molecular Weight | 190.98 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | ~240 °C (Decomposes) | High lattice stability due to H-bonding.[1][2][3][6][7] |

| pKa (Acid) | ~2.63 (Predicted) | Significantly more acidic than benzoic acid due to the electron-deficient pyrazole ring.[1][2][5] |

| pKa (NH) | ~13-14 | Weakly acidic; deprotonation requires bases like NaH, K₂CO₃, or Cs₂CO₃.[1][2][4] |

| LogP | ~0.8 | Low lipophilicity makes it an ideal "fragment" for FBDD (Fragment-Based Drug Discovery).[1][2][3][5] |

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of this compound is a textbook example of electrophilic aromatic substitution (EAS) on a deactivated heteroaromatic ring.[1][2][3]

Validated Synthesis Protocol

Mechanism: The pyrazole ring is electron-rich, but the carboxylic acid at C3 deactivates the ring slightly.[1][2][3][4] However, the C4 position remains the most nucleophilic site for EAS.[1][2][3][4][5]

Step-by-Step Protocol:

-

Dissolution: Dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

-

Bromination: Add Br₂ (1.1 eq) dropwise at room temperature. Note: The reaction is exothermic.[4]

-

Reaction: Stir at RT for 12–18 hours. Monitor by LC-MS (shift in retention time and Br isotope pattern).

-

Workup: Dilute the mixture with ice-cold water (5 volumes). The product typically precipitates.[1][2][3][5]

-

Purification: Filter the solid, wash with cold water to remove residual acid/bromine, and dry under vacuum.[1][2][3][4][5] Recrystallization from Ethanol/Water if necessary.[1][2][3][5]

Figure 1: Electrophilic bromination pathway targeting the C4 position.[1][2][5]

Part 3: Reactivity & Functionalization Strategy

This scaffold is a "tri-vector" building block. Successful utilization requires a specific order of operations to avoid side reactions (e.g., N-arylation vs. C-arylation).[1][2][3][4]

The "Handle" Strategy

-

Vector 1: Carboxylic Acid (C3). Can be converted to esters, amides (via HATU/EDCI), or reduced to alcohols.[1][2][3][4][5] Advice: Functionalize this FIRST if you need to modulate solubility or steric bulk.[1][4]

-

Vector 2: Pyrazole Nitrogen (N1). Nucleophilic.[1][2][3][5] Can be alkylated or arylated.[1][2][3][5][8][9][10][11] Advice: Protect this nitrogen (e.g., SEM, THP, or Boc) before attempting cross-coupling to prevent catalyst poisoning or dehalogenation.[1][4]

-

Vector 3: Bromine (C4). Electrophilic.[1][2][3][5] The site for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1][2][3][4]

Critical Insight: Preventing Debromination

A common pitfall in Suzuki coupling of 4-bromo-pyrazoles with free NH groups is reductive debromination (where Br is replaced by H).[1][2][3][5]

-

Cause: The free NH can coordinate to the Pd catalyst, altering the catalytic cycle or facilitating hydride transfer.[2][3][4]

-

Solution: Always mask the NH with a protecting group (e.g., SEM) or an alkyl group before the Pd-catalyzed step.[4][5]

Figure 2: Orthogonal functionalization strategy.[1][2][4][5] Note the dependency of C4 coupling on N1 protection.

Part 4: Medicinal Chemistry Applications

Kinase Inhibitor Design

The pyrazole-3-carboxylic acid motif mimics the adenine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinases.[1][2][3]

-

H-Bond Acceptor: The N2 nitrogen or the Carbonyl oxygen.[1][2][3][5]

-

Gatekeeper Interaction: The C4-Bromine can be substituted with bulky aryl groups to access the hydrophobic back pocket (gatekeeper residue).[1][2][5]

Fragment-Based Drug Discovery (FBDD)

With a MW of ~191 and LogP < 1, this molecule is an ideal "fragment."[1][2][4][5] It has high ligand efficiency (LE).[1][2][3][5] Screening libraries containing this core often yield hits for targets involving polar binding pockets (e.g., GPCRs, Ion Channels).[1][2][4][5]

Part 5: Experimental Protocol (Suzuki Coupling)

Objective: Coupling of 4-bromo-1-methyl-pyrazole-3-carboxylate (protected derivative) with Phenylboronic acid.

-

Reagents:

-

Procedure:

References

-

Synthesis & Properties: ChemicalBook. "this compound Properties and Synthesis."[1][2][3][5][6][7] Accessed Oct 2023.[1][2][3][5][9][12]

-

Safety & GHS Data: PubChem. "this compound (CID 1242246)."[1][2][3][5] National Library of Medicine.[1][2][3][5] [1][4][5]

-

Tautomerism in Pyrazoles: ResearchGate. "Structure and tautomerism of 4-bromo substituted 1H-pyrazoles."

-

Suzuki Coupling Methodology: Wikipedia. "Suzuki Reaction - Mechanism and Applications."

-

Dehalogenation Risks: ResearchGate. "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates."

Sources

- 1. This compound | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 13745-17-0 [chemicalbook.com]

- 7. This compound CAS#: 13745-17-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Solubility Profiling & Physicochemical Characterization of 4-Bromo-1H-pyrazole-3-carboxylic Acid

[1]

Executive Summary

4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 23088-25-7) is a critical heterocyclic building block in the synthesis of agrochemicals (e.g., insecticides) and pharmaceutical agents (e.g., COX-2 inhibitors).[1][2][3][4] Its utility stems from the orthogonal reactivity of its three functional handles: the carboxylic acid (C-3), the brominated carbon (C-4), and the pyrazole nitrogen (N-1).[1]

This technical guide addresses the solubility challenges inherent to this molecule. As a high-melting solid (~240°C decomp) capable of extensive intermolecular hydrogen bonding, it exhibits poor solubility in non-polar media.[1] This guide provides a scientifically grounded framework for solvent selection, experimental solubility determination, and purification protocols.[1]

Part 1: Physicochemical Architecture[1]

To master the solubility of this compound, one must understand the competing forces at the molecular level.[1]

Structural Determinants of Solubility

The molecule is amphoteric, possessing both an acidic proton donor (-COOH) and a basic proton acceptor (pyrazole -N=).[1]

| Feature | Effect on Solubility |

| Carboxylic Acid (-COOH) | Enhances solubility in polar protic solvents (MeOH, EtOH) and basic aqueous media (pH > pKa ~2.6).[1] |

| Pyrazole Ring (-NH-) | Acts as both H-bond donor and acceptor.[1] Leads to stable dimer formation in the solid state, increasing lattice energy and reducing solubility in non-polar solvents.[1] |

| Bromine Atom (-Br) | Increases lipophilicity (logP ~0.[1]8) relative to the non-brominated parent, slightly improving solubility in moderately polar organics (e.g., Ethyl Acetate) compared to water. |

The "Solubility Switch" (pH Dependence)

Solubility in aqueous or semi-aqueous systems is strictly pH-dependent.[1]

Part 2: Solubility Tier List & Solvent Selection

The following classifications are derived from structural analysis and standard isolation protocols for pyrazole-3-carboxylic acid derivatives.

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Specific Solvents | Solubility Rating | Primary Application |

| Super-Solvents | DMSO, DMF, NMP | High (>100 mg/mL) | Stock solutions for bioassays; reaction media for nucleophilic substitutions.[1] |

| Protic Polar | Methanol, Ethanol | Moderate-High (Hot) | Recrystallization (often mixed with water); reaction media for esterification.[1] |

| Aprotic Polar | Ethyl Acetate, Acetone, THF | Moderate | Extraction from aqueous phase; chromatographic mobile phases.[1] |

| Ethers | Diethyl Ether, MTBE | Low-Moderate | Liquid-Liquid extraction (compound partitions into ether from acidic water).[1] |

| Non-Polar | Hexane, Toluene, DCM | Very Low | Anti-solvents for precipitation; washing impurities.[1] |

| Aqueous | Water (Neutral pH) | Low (<1 mg/mL) | Precipitation medium (quenching reactions).[1] |

Part 3: Experimental Protocols

Core Protocol: Synthesis & Isolation

Context: This method utilizes the solubility differential between acetic acid (reaction solvent) and water (anti-solvent).[1]

Reagents: Pyrazole-3-carboxylic acid (1.0 eq), Bromine (1.1 eq), Acetic Acid (Glacial).[1]

-

Dissolution: Dissolve pyrazole-3-carboxylic acid in acetic acid (approx. 4 mL per mmol).

-

Bromination: Add bromine dropwise at room temperature. Stir for 18 hours.

-

Quench & Precipitation: Dilute the reaction mixture with 5 volumes of water. The product solubility drops drastically, but it may remain partially suspended.[1]

-

Extraction: Extract the aqueous/acetic acid mixture with Diethyl Ether (3x). The 4-bromo derivative partitions into the ether layer.[1][2]

-

Isolation: Wash combined ether layers with water (to remove residual acetic acid), dry over Na₂SO₄, and concentrate in vacuo to yield the light yellow solid.[1]

Core Protocol: Solubility Determination (Shake-Flask Method)

Context: When exact literature values are unavailable, this self-validating protocol generates precise mole fraction (

Workflow Diagram:

Figure 1: Standardized workflow for determining saturation solubility.

Step-by-Step:

-

Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Methanol) in a jacketed glass vessel.

-

Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24–48 hours.

-

Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-warmed syringe.[1]

-

Filtration: Filter through a 0.45 µm PTFE filter into a tared vial. Weigh the vial to determine solution mass (

).[1] -

Quantification: Dilute with mobile phase and analyze via HPLC (C18 column, Water/Acetonitrile gradient, UV detection at 254 nm).

-

Calculation:

Where

Core Protocol: Recrystallization

Context: Purification relies on the steep solubility curve in Ethanol/Water or Ethyl Acetate/Hexane systems.

-

Dissolution: Suspend crude solid in minimal Ethanol (or Ethyl Acetate).[1]

-

Heating: Heat to reflux until fully dissolved. If particulates remain, hot-filter.[1]

-

Nucleation: Remove from heat. Add Water (or Hexane) dropwise until persistent turbidity is just observed.[1]

-

Crystal Growth: Re-heat to clear the solution, then allow to cool slowly to room temperature, then to 4°C.

-

Filtration: Collect crystals via vacuum filtration and wash with cold anti-solvent.[1]

Part 4: Thermodynamic Modeling

Once experimental data (

-

A, B, C: Empirical parameters derived from regression.

-

Enthalpy of Solution (

): Positive values indicate endothermic dissolution (solubility increases with T), which is typical for this compound class.[1] -

Entropy of Solution (

): Positive values indicate increased disorder upon dissolving.[1]

Thermodynamic Cycle Diagram:

Figure 2: Thermodynamic cycle of dissolution.[1] Breaking the strong H-bonded crystal lattice (Solid) is the energy-demanding step.[1]

References

-

Synthesis & Extraction: ChemicalBook.[1] (n.d.). This compound Synthesis. Retrieved from [1]

-

General Pyrazole Solubility: PubChem. (2025).[1] Compound Summary: this compound.[1][2][5][6] National Library of Medicine.[1] Retrieved from [1]

-

Recrystallization Solvents: Frontier, A. (n.d.).[1][7] Reagents & Solvents: Solvents for Recrystallization. University of Rochester.[1][8] Retrieved from [1]

-

Structural Data: Frontier Specialty Chemicals. (n.d.). Catalog Entry: this compound.[1][2][5][6] Retrieved from [1]

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester | C12H12N2O6S | CID 80814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 13745-17-0 [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pyrazole | 288-13-1 [chemicalbook.com]

- 5. This compound | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | [frontierspecialtychemicals.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Reagents & Solvents [chem.rochester.edu]

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-1H-pyrazole-3-carboxylic Acid Derivatives

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a multitude of biological targets.[3] This has led to the development of a wide array of clinically successful drugs across diverse therapeutic areas, including anti-inflammatory agents like celecoxib, analgesics such as dipyrone, and anti-obesity drugs like rimonabant.[2][4]

Within this vast chemical space, this compound has emerged as a particularly valuable and versatile starting material.[5][6][7] Its structure features a reactive carboxylic acid group and a bromine atom, providing two distinct points for chemical modification. This allows for the systematic synthesis of large libraries of derivatives, enabling researchers to fine-tune pharmacological properties and explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from this core moiety, offering field-proven insights for researchers and drug development professionals.

The Core Intermediate: Synthesis and Chemical Versatility

The parent compound, this compound, serves as the foundational building block for the derivatives discussed herein. Its synthesis is straightforward, typically involving the direct bromination of pyrazole-3-carboxylic acid in a suitable solvent like acetic acid.[7]

The true value of this intermediate lies in its synthetic utility. The carboxylic acid at the 3-position can be readily converted into esters, amides, and other functional groups, while the bromine atom at the 4-position can be replaced via nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl substituents.[5][8] This dual reactivity is a key strategic advantage in medicinal chemistry.

Below is a conceptual workflow illustrating the central role of this compound in generating a diverse library of derivatives for biological screening.

Caption: Synthetic utility of the this compound core.

Key Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a remarkable breadth of biological activities. The pyrazole scaffold is a known pharmacophore for a range of therapeutic targets, and modifications based on this specific starting material have yielded promising results in several key areas.[4][9][10]

Anti-inflammatory and Analgesic Activity

A significant body of research points to the potent anti-inflammatory properties of pyrazole derivatives.[11][12] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory prostaglandin cascade.[1][4] Research indicates that 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a simple derivative, exhibits both anti-inflammatory and analgesic properties.[8] The mechanism often involves the pyrazole core fitting into the active site of the COX-2 enzyme, forming key interactions (hydrogen bonds, π-π stacking) that block substrate access and augment the anti-inflammatory effect.[4]

Protocol 1: In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This protocol is a standard and reliable method for assessing acute anti-inflammatory effects of novel compounds.[4][12]

-

Animal Acclimatization: House male Wistar rats (150-200g) under standard laboratory conditions (12h light/dark cycle, 22±2°C) for at least one week prior to the experiment, with free access to food and water.

-

Grouping and Dosing: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Diclofenac sodium, 10 mg/kg), and test compound groups (various doses). Administer the test compounds and controls intraperitoneally or orally 1 hour before the inflammatory insult.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis (Causality): The increase in paw volume is a direct measure of inflammatory edema. The efficacy of the test compound is determined by its ability to reduce this swelling compared to the vehicle control group. Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group. A statistically significant reduction in paw volume indicates potent anti-inflammatory activity.

Anticancer Properties

The pyrazole scaffold is present in several kinase inhibitors used in oncology, and derivatives of this compound have been investigated for their antitumor properties.[1][8] Studies have shown promising results against various cancer cell lines.[1][8] The mechanisms of action are often multifactorial, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) or key signaling proteins such as BRAF kinase.[1]

The general strategy involves designing derivatives that can selectively bind to the ATP-binding pocket of a target kinase, thereby inhibiting its function and halting cancer cell proliferation. The pyrazole ring often serves as a stable anchor within the binding site.

Caption: Mechanism of anticancer activity via kinase inhibition.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new classes of antibacterial and antifungal agents. Pyrazole derivatives have shown significant promise in this area.[13][14][15] Some analogues have demonstrated excellent activity against both Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) comparable or even superior to standard antibiotics like Ciprofloxacin.[13] For example, certain pyrazole derivatives were found to be exceedingly active against E. coli (MIC: 0.25 μg/mL).[13] The antifungal potential is also noteworthy, with some compounds showing high activity against pathogenic fungi like Aspergillus niger and various Candida species.[13][14]

The proposed mechanisms for antimicrobial action can vary, but may include the inhibition of essential enzymes like DNA gyrase or disruption of cell membrane integrity.[16]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a gold-standard technique for quantifying the antimicrobial potency of a compound.

-

Preparation of Inoculum: Culture the microbial strain (e.g., E. coli ATCC 25922) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations (e.g., from 128 μg/mL down to 0.25 μg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation (Self-Validation): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The positive control must show turbidity (growth), and the negative control must remain clear. This visual check validates the integrity of the experiment. For confirmation, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (growth).

Summary of Biological Activities

The diverse therapeutic potential of this compound derivatives is summarized below. This data is synthesized from multiple studies investigating various analogues built upon the pyrazole framework.

| Biological Activity | Target/Mechanism | Example Organism/Cell Line | Quantitative Data (Example) | References |

| Anti-inflammatory | COX-2 Inhibition | Carrageenan-induced rat paw edema | >84% inhibition | [4] |

| Anticancer | Kinase Inhibition (e.g., Aurora, BRAF) | A375, HepG2, K562 cancer cells | IC₅₀ values in µM range | [1] |

| Antibacterial | DNA Gyrase Inhibition / Other | E. coli, S. epidermidis | MIC: 0.25 µg/mL | [13] |

| Antifungal | Not specified | Aspergillus niger, Candida spp. | MIC: 1 µg/mL | [13][14] |

| Antioxidant | Free Radical Scavenging, NADPH Oxidase Inhibition | DPPH assay, H₂O₂-stimulated cells | Strong inhibition of superoxide | [12][17] |

| Enzyme Inhibition | Alkaline Phosphatase | Human Alkaline Phosphatase | Significant inhibitory potential | [16] |

Conclusion and Future Perspectives

The derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents. The chemical tractability of the core intermediate allows for extensive exploration of the chemical space, leading to compounds with potent and often selective biological activities. The demonstrated efficacy in anti-inflammatory, anticancer, and antimicrobial applications underscores the value of this molecular scaffold.

Future research should focus on elucidating precise mechanisms of action and optimizing lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The use of computational docking studies can further rationalize SAR and guide the design of next-generation derivatives with enhanced potency and reduced off-target effects. As a versatile building block, this compound will undoubtedly continue to be a cornerstone in the development of innovative pharmaceuticals.

References

- 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid - Smolecule. (URL: )

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )

- Methyl 4-bromo-1H-pyrazole-3-carboxyl

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: )

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: )

- The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (URL: )

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: )

- This compound cas 13745-17-0 - Caming Pharmaceutical Ltd. (URL: )

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: )

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. (URL: [Link])

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (URL: [Link])

-

Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (URL: [Link])

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (URL: [Link])

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. caming.com [caming.com]

- 7. This compound | 13745-17-0 [chemicalbook.com]

- 8. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. meddocsonline.org [meddocsonline.org]

- 15. orientjchem.org [orientjchem.org]

- 16. mdpi.com [mdpi.com]

- 17. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of pyrazole carboxylic acids in medicine

The following technical guide details the medicinal chemistry, pharmacological applications, and synthetic protocols of pyrazole carboxylic acids, focusing on their role as bioisosteres and specific agonists for metabolic targets.

From Bioisosteric Scaffolds to GPR109A Agonists

Executive Summary

Pyrazole carboxylic acids (PCAs) represent a privileged scaffold in modern drug discovery, primarily utilized for their ability to mimic benzoic and nicotinic acids while offering superior physicochemical properties.[1] Unlike their phenyl counterparts, PCAs possess a nitrogen-rich core that facilitates unique hydrogen bonding networks and lowers lipophilicity (LogP), often improving metabolic stability and solubility. This guide analyzes their application as GPR109A (Niacin Receptor) agonists , detailing the structure-activity relationships (SAR) that allow them to separate therapeutic lipid-lowering effects from adverse cutaneous flushing.[1]

The Pharmacophore: Physicochemical & Bioisosteric Properties[2]

The pyrazole-3-carboxylic acid moiety acts as a bioisostere for nicotinic acid (niacin) and benzoic acid . Its utility stems from three key structural features:

-

Acidic Functionality (pKₐ ~3.5–4.0): The carboxylic acid forms a critical salt bridge with positively charged residues (e.g., Arginine) in receptor active sites.[1]

-

H-Bond Donor (NH): The pyrazole ring provides a proton donor at the N1 position, allowing for an additional anchor point often absent in phenyl analogs.[1]

-

Tautomeric Equilibrium: The 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-5-carboxylic acid tautomers can interconvert, allowing the molecule to adapt to dynamic binding pockets.

Comparative Physicochemical Profile[2]

| Property | Benzoic Acid | Nicotinic Acid | Pyrazole-3-Carboxylic Acid | Advantage |

| H-Bond Donors | 1 (OH) | 1 (OH) | 2 (OH, NH) | Enhanced binding affinity |

| H-Bond Acceptors | 2 | 3 | 3 | Similar recognition profile |

| Aromatic Character | High (Benzene) | High (Pyridine) | Moderate (Azole) | Potential for π-stacking |

| Water Solubility | Low | Moderate | High | Improved bioavailability |

Therapeutic Case Study: GPR109A Agonists

Target: GPR109A (HCAR2), a G_i-coupled GPCR expressed in adipocytes.[1] Therapeutic Goal: Inhibition of lipolysis (lowering free fatty acids and triglycerides) without the cutaneous flushing side effect associated with Niacin.[1]

Mechanism of Action

Niacin causes flushing by recruiting β-arrestin-1 , which activates the PLA2/COX pathway in Langerhans cells, releasing Prostaglandin D2 (PGD2). Pyrazole carboxylic acid derivatives function as partial agonists or G-protein biased agonists . They sufficiently activate the G_i pathway to inhibit adenylyl cyclase (therapeutic effect) but fail to recruit β-arrestin efficiently, thereby minimizing flushing.[1]

Visualization: GPR109A Signaling Pathway

The following diagram illustrates the bifurcation of signaling where PCAs selectively target the therapeutic arm.[1]

Caption: Biased agonism of Pyrazole Carboxylic Acids at GPR109A. Note the weak activation of the β-arrestin pathway compared to the robust G_i inhibition.

Structure-Activity Relationship (SAR) Data

The alkyl substitution at the 5-position of the pyrazole ring is critical for potency. Data synthesized from Van Herk et al. (J. Med.[1] Chem. 2003) highlights the "Sweet Spot" for lipophilic bulk.[1]

| Compound | R-Substituent (Position 5) | K_i (µM) [Binding] | EC_50 (µM) [GTPγS] | Intrinsic Activity (%) |

| Niacin (Ref) | - | 0.10 | 0.60 | 100% (Full) |

| PCA-1 | Methyl | > 100 | Inactive | - |

| PCA-2 | Propyl | 0.15 | 6.00 | 50% (Partial) |

| PCA-3 | n-Butyl | 0.072 | 4.12 | 75% (Optimal) |

| PCA-4 | n-Pentyl | 0.25 | 8.50 | 60% |

| PCA-5 | 3-Chlorobenzyl | 0.05 | 2.50 | 39% (Low) |

Analysis: The n-butyl derivative (PCA-3) exhibits higher binding affinity (

Experimental Protocols

Protocol A: Green Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid

This protocol utilizes a water-based oxidation method, avoiding harsh organic solvents and chromium reagents. It is ideal for generating the core scaffold from readily available dimethylpyrazole.[1]

Objective: Selective oxidation of the C3-methyl group of 3,5-dimethylpyrazole.

Reagents:

-

3,5-Dimethyl-1H-pyrazole (1.0 eq)

-

Potassium Permanganate (KMnO₄) (4.0 eq)[1]

-

Deionized Water[1]

-

Hydrochloric Acid (HCl, 2M)[1]

Step-by-Step Methodology:

-

Dissolution: In a 1L round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3,5-dimethyl-1H-pyrazole (10.0 g, 104 mmol) in 500 mL of deionized water. Heat to 70°C.

-

Oxidation: Add KMnO₄ (65.7 g, 416 mmol) portion-wise over 2 hours. Crucial: Maintain internal temperature between 75–85°C. Exceeding 90°C promotes over-oxidation to the dicarboxylic acid or ring degradation.[1]

-

Reflux: Once addition is complete, reflux the mixture for 3 hours. The purple color should fade to brown (MnO₂ precipitate).[1]

-

Filtration: Filter the hot reaction mixture through a Celite pad to remove MnO₂. Wash the pad with 100 mL hot water.[1]

-

Isolation: Concentrate the clear filtrate to ~200 mL under reduced pressure. Cool to 0°C in an ice bath.

-

Acidification: Slowly add 2M HCl dropwise until pH reaches 2.0. A white precipitate will form.[1]

-

Purification: Filter the solid and recrystallize from hot water/ethanol (9:1) to yield 5-methyl-1H-pyrazole-3-carboxylic acid as white needles.

Self-Validation Check:

-

TLC: Run on Silica Gel (MeOH:DCM 1:9).[1] Product (

) should be distinct from starting material ( -

Melting Point: Expected range 236–238°C.[1]

Protocol B: Binding Affinity Assay (GPR109A)

Objective: Determine

-

Membrane Prep: Use CHO-K1 cells stably expressing human GPR109A.[1] Homogenize and centrifuge to isolate membranes.[1]

-

Ligand: Use [³H]-Nicotinic acid (Specific Activity ~50 Ci/mmol) as the radioligand.[1]

-

Incubation: Mix 20 µg membrane protein, 50 nM [³H]-Nicotinic acid, and varying concentrations of the PCA test compound (

to -

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Structural Biology & Binding Mode

Understanding the molecular interaction is vital for rational design.[1] Based on homology modeling with the GPR109A crystal structure (PDB: 8IY9) and mutagenesis data:

-

Ionic Lock (Arg111): The carboxylate anion of the pyrazole forms a bidentate salt bridge with Arg111 in Transmembrane Helix 3 (TM3).[1] This is the critical "anchor" interaction.

-

Hydrogen Bonding (Ser178): The pyrazole N-H acts as a hydrogen bond donor to Ser178 on Extracellular Loop 2 (ECL2).[1] This interaction mimics the pyridine nitrogen of niacin but with reversed polarity, which may explain the partial agonism profile.

-

Hydrophobic Pocket: The alkyl chain (e.g., n-butyl) at position 5 extends into a hydrophobic crevice formed by Phe193 and Phe198 , providing the affinity boost over the simple methyl derivative.

References

-

GPR109A Agonism & SAR: Van Herk, T., et al. "Pyrazole derivatives as partial agonists for the nicotinic acid receptor."[1] Journal of Medicinal Chemistry, 46(18), 3945-3951 (2003).[1] Link

-

Synthetic Protocol (Green Oxidation): "Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid." ChemicalBook Protocols / Organic Syntheses (Adapted). Link

-

GPR109A Structure: Yadav, M.K., et al. "Structure of Niacin-GPR109A-G protein complex." RCSB Protein Data Bank, Entry 8IY9 (2024).[1] Link[1]

-

Bioisosterism Review: Meanwell, N. A.[1][2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591 (2011).[1] Link[1]

Sources

4-bromo-1H-pyrazole-3-carboxylic acid safety and handling precautions

[1][2]

Part 1: Executive Summary & Strategic Context[1]

4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) is a high-value heterocyclic scaffold widely employed in the synthesis of kinase inhibitors, anti-inflammatory agents (COX-2 inhibitors), and agrochemicals.[1][2] Its structural duality—possessing both a reactive carboxylic acid tail and a bromine handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)—makes it a linchpin in fragment-based drug discovery (FBDD).[1][2]

However, this utility comes with a specific safety profile.[1][2] Unlike benign aliphatic acids, this compound combines the corrosivity potential of an organic acid with the bioavailability and toxicity profile typical of halogenated nitrogen heterocycles.[1][2] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a risk-based operational framework for handling this compound in research and scale-up environments.

Part 2: Physicochemical Profile & Hazard Identification[1]

Chemical Identity & Properties

Understanding the physical state is the first step in exposure control.[1][2] This compound is typically a fine solid, creating a significant dust inhalation risk during weighing.[1][2]

| Property | Data | Operational Implication |

| CAS Number | 13745-17-0 | Unique identifier for inventory/waste tracking.[1][2][3] |

| Formula | C₄H₃BrN₂O₂ | Halogenated waste stream required.[1][2] |

| Mol. Weight | 190.98 g/mol | Moderate molecular weight; dust settles slowly.[1][2] |

| Appearance | White to off-white powder | High visibility, but prone to static charge.[1][2] |

| Melting Point | ~240°C (Decomposes) | Thermal instability at high processing temps.[1][2] |

| Acidity (pKa) | ~2.63 (Predicted) | Corrosive potential to mucous membranes.[1][2] |

| Solubility | DMSO, Methanol, dilute Base | Poor water solubility neutral; solubilizes in lung fluid.[1][2] |

GHS Hazard Classification (Deep Dive)

The Global Harmonized System (GHS) classifies this compound with the signal word WARNING .[1][2] Below is the translation of these codes into laboratory reality.

-

H302/H312/H332 (Harmful if swallowed/in contact with skin/inhaled):

-

Scientific Context: The pyrazole core is biologically active.[1][2][4] While not "Fatal" (Category 1/2), it possesses sufficient systemic toxicity to require strict isolation from the bloodstream.[1][2]

-

Risk:[1][5][6][7][8][9] The primary vector in a lab is inhalation of dust or absorption of DMSO solutions through the skin.[1][2]

-

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): [1][2]

-

H335 (May cause respiratory irritation):

Part 3: Operational Control Bands & Engineering Controls[1]

We utilize a Control Banding approach. The level of containment depends on the quantity handled and the physical state (Solid vs. Solution).[1][2]

Engineering Controls

-

Primary Barrier: All weighing and open handling of the solid must occur inside a certified chemical fume hood or a powder containment enclosure.[1][2]

-

Airflow: Face velocity should be maintained between 0.3 – 0.5 m/s.[1][2]

-

Static Control: Use an anti-static gun or ionizer bar when transferring dry powder, as pyrazoles can accumulate static charge, causing powder scattering.[1][2]

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Handling (< 1g) | Scale-Up (> 10g) or Spill Cleanup |

| Hands | Nitrile Gloves (0.11 mm) .[1][2] Change immediately upon splash.[1][2] | Double Gloving: Nitrile (inner) + Laminate/Butyl (outer) if using penetrating solvents like DMSO/DMF.[1][2] |

| Eyes | Chemical Safety Goggles (tight-fitting).[1][2] | Face Shield + Safety Goggles.[1][2] |

| Respiratory | Fume hood is sufficient.[1][2] | If outside hood (e.g., spill): N95 or P100 Respirator .[1][2] |

| Body | Lab Coat (Cotton/Polyester).[1][2] | Tyvek® Suit or Chemical Apron.[1][2] |

Part 4: Safe Handling Workflow (Protocol)

This protocol ensures self-validating safety by integrating checks at every stage.[1][2]

Workflow Diagram

The following diagram illustrates the critical decision points and safety barriers during the lifecycle of the compound in the lab.

Figure 1: Operational workflow for handling this compound, highlighting the shift from inhalation risk (solid) to absorption risk (solution).

Detailed Methodology

Step 1: Preparation & Weighing

-

Pre-Check: Verify fume hood airflow. Clear the deck of incompatible chemicals (strong oxidizers, bases).[1][2]

-

Weighing: Place the balance inside the hood. If the balance is external, tare the vial, move it to the hood, add the solid, cap it, and return to the balance.[1] Never transfer open powder across the lab bench.

-

Solvent Addition: Add solvent (e.g., DMSO, DMF) slowly.[1][2]

Step 2: Reaction Monitoring

-

Heating: If heating is required (Suzuki coupling), ensure the system is under an inert atmosphere (Nitrogen/Argon).[1][2] The bromide bond is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>200°C), though the melting point suggests stability up to ~240°C.[1]

-

Sampling: When taking LCMS aliquots, treat the syringe tip as a high-contamination source.[1][2] Wipe with a Kimwipe before removing from the hood.[1][2]

Step 3: Cleanup & Decontamination [1]

Part 5: Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury.[1][2]

Emergency Decision Tree

Figure 2: Immediate response logic for exposure incidents.[1][2][7]

Specific First Aid Measures

-

Eye Contact: The acidity of the compound (pKa ~2.[1][2]6) can cause rapid corneal damage.[1][2] Speed is critical. Flush immediately. Do not wait for a neutralization agent.[1][2]

-

Skin Contact: If the compound is in DMSO, do not use ethanol to wash the skin, as it may enhance absorption.[1][2] Use copious amounts of water and mild soap.[1][2]

-

Inhalation: Symptoms may be delayed.[1][2] If a worker inhales a visible cloud of dust, medical observation is recommended even if they feel fine initially, to rule out delayed pulmonary edema.[1][2]

Part 6: Storage & Stability[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1242246, this compound.[1][2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][2] Retrieved from [Link][1][2]

-

Capot Chemical (2020). Material Safety Data Sheet: this compound.[1][2] Retrieved from [Link]

Sources

- 1. This compound | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caming.com [caming.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.fr [fishersci.fr]

- 8. This compound CAS#: 13745-17-0 [chemicalbook.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Methodological & Application

Application Note: Scalable Regioselective Bromination of 1H-Pyrazole-3-Carboxylic Acid

Strategic Overview

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Sildenafil, Rimonabant) and anti-inflammatory agents. 4-Bromo-1H-pyrazole-3-carboxylic acid is a critical intermediate; the bromine at the C4 position serves as an essential handle for Suzuki-Miyaura cross-couplings, while the C3-carboxylic acid allows for amide coupling or heterocycle formation.

This protocol details the regioselective bromination of 1H-pyrazole-3-carboxylic acid. Unlike many heterocyclic functionalizations that require harsh organic solvents, this transformation utilizes water as the primary solvent, leveraging the unique solubility profile of the starting material versus the product to drive purification.

Key Advantages of this Protocol

-

Regioselectivity: Exclusive bromination at the C4 position (guided by electronic effects).[1]

-

Green Chemistry: Utilizes water as the reaction medium (Method A).[2]

-

Scalability: Protocol A is validated for multi-gram to kilogram scale-up.

-

Self-Validating: The product precipitates from the reaction mixture, providing a visual endpoint.

Mechanistic Principles

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .

-

Tautomeric Equilibrium: 1H-pyrazole-3-carboxylic acid exists in equilibrium with its 5-carboxylic acid tautomer.

-

Electronic Activation: The pyrazole ring is electron-rich. While the carboxylic acid (-COOH) at C3 is electron-withdrawing (deactivating), the C4 position remains the most nucleophilic site due to the resonance contribution from the ring nitrogens.

-

Substitution: The electrophilic bromine species (

or -

Re-aromatization: Deprotonation restores aromaticity, yielding the 4-bromo derivative.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway showing the electrophilic attack at C4 and subsequent re-aromatization.

Experimental Protocols

Method A: Aqueous Bromination (The "Green" Standard)

Recommended for: Scale-up (>5g), high purity requirements, and green chemistry compliance.

Materials

-

Starting Material: 1H-pyrazole-3-carboxylic acid (1.0 eq)

-

Reagent: Bromine (

) liquid (1.05 - 1.1 eq) -

Solvent: Deionized Water (10 volumes relative to SM mass)

-

Quench: Sodium Bisulfite (

) or Sodium Thiosulfate (

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel (pressure-equalizing), and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

-

Suspension: Charge the flask with 1H-pyrazole-3-carboxylic acid and water. Stir at room temperature. Note: The starting material may not fully dissolve initially; this is normal.

-

Addition (Critical): Add liquid bromine dropwise via the addition funnel over 30–60 minutes.

-

Observation: The reaction is exothermic. Maintain temperature

(use a water bath if necessary). The solution will turn deep red/orange.

-

-

Reaction: Stir the mixture vigorously at room temperature for 3–5 hours.

-

Endpoint: The red color of bromine will fade to a light orange/yellow, and a heavy white/off-white precipitate (the product) will form.

-

-

Quench: Check for excess bromine (persistent red color). If present, add solid Sodium Bisulfite in small portions until the supernatant is colorless or pale yellow.

-

Isolation: Filter the solid under vacuum.

-

Wash: Wash the filter cake with cold water (

volumes) to remove residual HBr and inorganic salts. -

Drying: Dry the solid in a vacuum oven at

overnight.

Typical Yield: 85–95% Purity: >98% (HPLC)

Method B: NBS Bromination (Alternative)

Recommended for: Small scale (<1g), labs restricting liquid bromine use, or parallel synthesis libraries.

Materials

-

Starting Material: 1H-pyrazole-3-carboxylic acid (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (5 volumes)

Step-by-Step Procedure

-

Dissolution: Dissolve the starting material in DMF at room temperature.

-

Addition: Add NBS portion-wise over 15 minutes.

-

Caution: Exothermic reaction.

-

-

Stirring: Stir at RT for 2–4 hours. Monitor by LCMS.

-

Workup: Pour the reaction mixture into 10 volumes of ice-cold water. The product should precipitate.

-

Troubleshooting: If no precipitate forms (due to DMF solubilization), extract with Ethyl Acetate (

), wash with brine, dry over

-

-

Purification: Recrystallization from Ethanol/Water may be required to remove succinimide byproducts.

Process Control & Data Analysis

Comparison of Methods

| Feature | Method A (Br2/Water) | Method B (NBS/DMF) |

| Atom Economy | High (Br is utilized efficiently) | Lower (Succinimide waste) |

| Solvent | Water (Green) | DMF (High boiling, toxic) |

| Workup | Filtration (Simple) | Extraction/Precipitation |

| Safety | High Hazard (Liquid | Moderate (NBS is a solid irritant) |

| Purity (Crude) | High (>95%) | Moderate (contains succinimide) |

QC Specifications

To ensure the protocol was successful, verify the following parameters:

-

1H NMR (DMSO-d6):

-

Starting Material: Shows a signal for C4-H (approx.